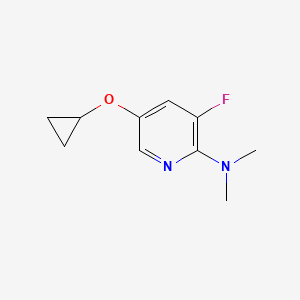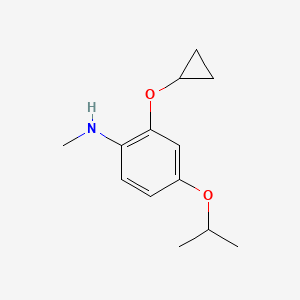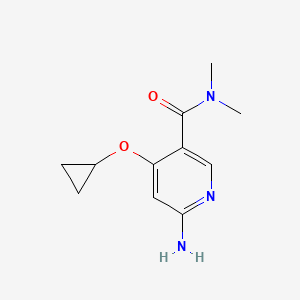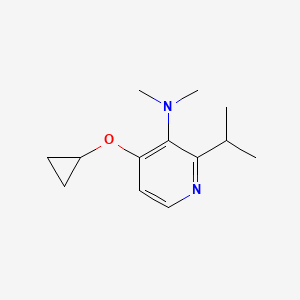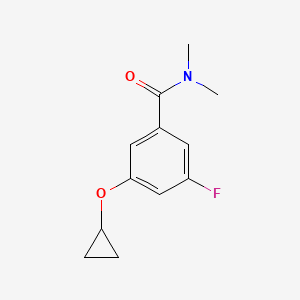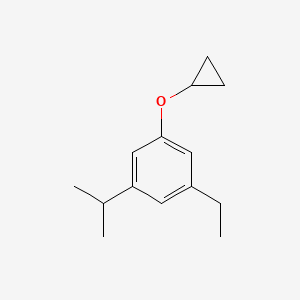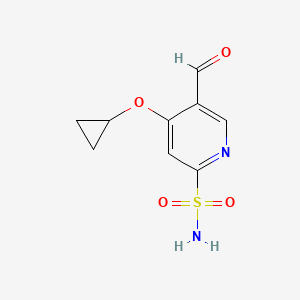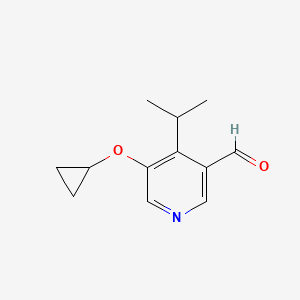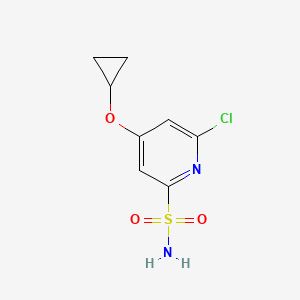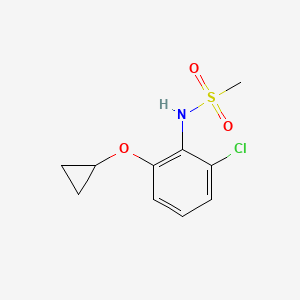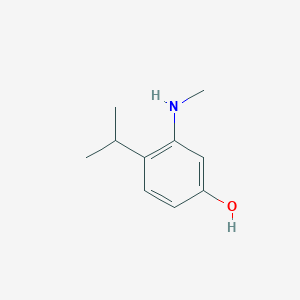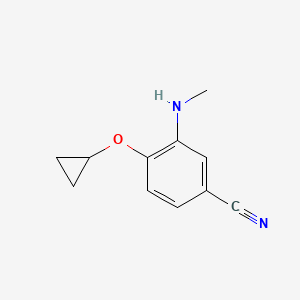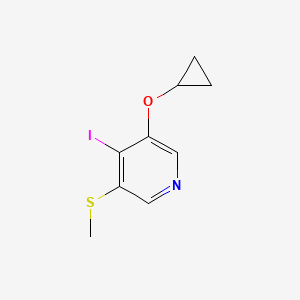
3-Cyclopropoxy-4-iodo-5-(methylthio)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-4-iodo-5-(methylsulfanyl)pyridine is an organic compound with the molecular formula C9H10INOS and a molecular weight of 307.15 g/mol . This compound features a pyridine ring substituted with cyclopropoxy, iodo, and methylsulfanyl groups, making it a versatile molecule in organic synthesis and various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-4-iodo-5-(methylsulfanyl)pyridine typically involves the following steps:
Cyclopropylation: Introduction of the cyclopropoxy group onto the pyridine ring.
Iodination: Incorporation of the iodine atom at the 4-position of the pyridine ring.
Methylsulfanylation: Addition of the methylsulfanyl group at the 5-position of the pyridine ring.
These reactions are carried out under controlled conditions, often involving the use of specific catalysts and reagents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of 3-Cyclopropoxy-4-iodo-5-(methylsulfanyl)pyridine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopropoxy-4-iodo-5-(methylsulfanyl)pyridine undergoes various chemical reactions, including:
Oxidation: Conversion of the methylsulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction of the iodo group to a hydrogen atom.
Substitution: Replacement of the iodo group with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) are employed under mild conditions.
Major Products Formed
Oxidation: Formation of 3-Cyclopropoxy-4-iodo-5-(methylsulfinyl)pyridine or 3-Cyclopropoxy-4-iodo-5-(methylsulfonyl)pyridine.
Reduction: Formation of 3-Cyclopropoxy-5-(methylsulfanyl)pyridine.
Substitution: Formation of 3-Cyclopropoxy-4-substituted-5-(methylsulfanyl)pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-4-iodo-5-(methylsulfanyl)pyridine is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-4-iodo-5-(methylsulfanyl)pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Cyclopropoxy-5-iodo-4-(methylsulfanyl)pyridine: A structural isomer with similar properties.
2-Cyclopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another pyridine derivative with different substituents.
Uniqueness
3-Cyclopropoxy-4-iodo-5-(methylsulfanyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H10INOS |
|---|---|
Molekulargewicht |
307.15 g/mol |
IUPAC-Name |
3-cyclopropyloxy-4-iodo-5-methylsulfanylpyridine |
InChI |
InChI=1S/C9H10INOS/c1-13-8-5-11-4-7(9(8)10)12-6-2-3-6/h4-6H,2-3H2,1H3 |
InChI-Schlüssel |
USOLRXYWGKZTRX-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C(=CN=C1)OC2CC2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


